molecular formula C12H13N3O2S B2463382 2-Cyano-N-methyl-N-(2-methylbut-3-YN-2-YL)pyridine-3-sulfonamide CAS No. 1825591-40-9

2-Cyano-N-methyl-N-(2-methylbut-3-YN-2-YL)pyridine-3-sulfonamide

Cat. No.: B2463382
CAS No.: 1825591-40-9
M. Wt: 263.32
InChI Key: DJTHBJULRAPKGA-UHFFFAOYSA-N
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Description

2-Cyano-N-methyl-N-(2-methylbut-3-YN-2-YL)pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-N-(2-methylbut-3-YN-2-YL)pyridine-3-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine-3-sulfonamide core, followed by the introduction of the cyano group and the N-methyl-N-(2-methylbut-3-YN-2-YL) substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-methyl-N-(2-methylbut-3-YN-2-YL)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Cyano-N-methyl-N-(2-methylbut-3-YN-2-YL)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Cyano-N-methyl-N-(2-methylbut-3-YN-2-YL)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can also interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-methylbut-2-enoic acid: Another compound with a cyano group and a similar structure.

    (2-Methylbut-3-yn-2-yl)benzene: Contains a similar alkynyl group but with a benzene ring instead of a pyridine ring.

Uniqueness

2-Cyano-N-methyl-N-(2-methylbut-3-YN-2-YL)pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-cyano-N-methyl-N-(2-methylbut-3-yn-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-5-12(2,3)15(4)18(16,17)11-7-6-8-14-10(11)9-13/h1,6-8H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTHBJULRAPKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N(C)S(=O)(=O)C1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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